REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3]>O>[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3:24] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22,24.25.26.27.28|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The polymer mixture was then mixed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide a crosslinked polymer gel
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |